molecular formula C9H9NO B1674136 Indole-3-carbinol CAS No. 700-06-1

Indole-3-carbinol

Cat. No. B1674136
CAS RN: 700-06-1
M. Wt: 147.17 g/mol
InChI Key: IVYPNXXAYMYVSP-UHFFFAOYSA-N
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Description

Indole-3-carbinol (I3C) is a compound produced by the breakdown of glucosinolate glucobrassicin, found in cruciferous vegetables such as broccoli, cabbage, cauliflower, brussels sprouts, collard greens, and kale . It is also available in dietary supplements . I3C is the subject of ongoing biomedical research into its possible anticarcinogenic, antioxidant, and anti-atherogenic effects .


Synthesis Analysis

The novel synthesis of tert-indole-3-carbinols is reported through the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source . The reaction is highly efficient and high yielding and it works under mild reaction conditions .


Molecular Structure Analysis

Several I3C metabolites were detectable in the serum after feeding, including the high-affinity ligand 3,3´-diindolylmethane (DIM) . I3C feeding robustly induced the AhR-target gene CYP4501A1 in the intestine .


Chemical Reactions Analysis

A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements is based on the reaction of indole-3-carbinol with the p-dimethylaminocinnamaldehyde (DMACA) reagent under acidic conditions .


Physical And Chemical Properties Analysis

I3C has a chemical formula of C9H9NO and a molar mass of 147.177 g·mol−1 . It appears as an off-white solid with a melting point of 96 to 99 °C . It is partially soluble in cold water .

Scientific Research Applications

Anticancer Mechanisms and Applications

  • Anticancer Agent Mimicking and Blocking Akt Signaling : I3C has been used in clinical trials for cancer prevention. It inspired the development of a novel class of indole analogs like SR13668, which showed potent anticancer activity against various cancers without significant toxicity (Chao et al., 2007).

  • Inhibition of Breast Cancer Cell Invasion and Migration : I3C significantly inhibits cell adhesion, spreading, and invasion in human breast cancer cells, suggesting its potential as a chemopreventive agent for breast cancer (Meng et al., 2000).

  • Chemopreventive Properties in Mammary Carcinogenesis : I3C is effective in preventing mammary carcinogenesis by both direct and indirect acting carcinogens, making it a candidate for breast cancer prevention (Grubbs et al., 1995).

  • Apoptosis Induction in Cancer Cells : Studies have shown that I3C and its derivatives like DIM induce apoptosis and affect various cellular signaling pathways, suggesting their utility in chemotherapy and cancer prevention (Ahmad et al., 2010).

Cellular and Molecular Mechanisms

  • Cell Cycle Arrest and Prostate Cancer : I3C induces a G1 cell cycle arrest in prostate carcinoma cells, highlighting its potential as an anticancer agent for reproductive tumor cells (Zhang et al., 2003).

  • NF-κB Inhibition in Myeloid and Leukemia Cells : I3C suppresses NF-κB and IκBα kinase activation, inhibiting the expression of NF-κB-regulated antiapoptotic and metastatic gene products, enhancing apoptosis in myeloid and leukemia cells (Takada et al., 2005).

Other Applications

  • Antiobesity Activities : I3C has shown potential in reducing obesity-associated factors in high-fat-diet-induced obese mice, suggesting its use in managing obesity (Chang et al., 2011).

  • Quality Control in Nutraceuticals : A new method using core-shell column chromatography was developed for the determination of I3C in nutraceuticals, aiding in quality control (Fibigr et al., 2016).

Safety And Hazards

I3C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1H-indol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYPNXXAYMYVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031458
Record name Indole-3-carbinol
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Indole-3-carbinol
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Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260065
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

Product Name

Indole-3-carbinol

CAS RN

700-06-1
Record name Indole-3-carbinol
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Record name Indole-3-carbinol
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Record name Indole-3-carbinol
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Record name 3-hydroxymethylindole
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Record name INDOLE-3-CARBINOL
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Record name Indole-3-carbinol
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Melting Point

90 °C
Record name Indole-3-carbinol
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Synthesis routes and methods

Procedure details

As mentioned herein, many of the compounds studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch. The inventors also synthesized several dozens of analogs in their laboratory, e.g., 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone, {1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, {1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid, (1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol, 1H-Indole-3-carboxaldehyde, 1-[(3-methoxy-4-chlorophenyl)methyl], 1H-Indole-3-methanol, 1-[(3-chloro-4-fluorophenyl)methyl], Methanol, 1-[1-(b-D-glucopyranosyloxy)-1H-indol-3-yl], 1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy), and 1H-Indole-3-biocytin-hydrazide, 1-[(4-chlorophenyl)methyl]-(9CI). Typically, two approaches were used to synthesize new analogs or analogs that are not commercially available. One approach was through reduction by LiAlH4 or NaBH4 or oxidation by KMnO4 of commercially available indole-3-carboxyaldehyde analogs to obtain indole-3-methanol or indole-3-carboxylic acid analogues. The second approach was to synthesize new compounds by using various compound building blocks as shown in FIG. 12. Briefly, 1.0 mmol of building block A (containing indole) was dissolved in anhydrous DMSO and mixed with 1.1 mmol of NaH. After 1 h of stirring at room temperature, 1.2 mmol of building block B (benzyl halides) was added, and the mixture was stirred at room temperature for another 24 h. Then, after the addition of distilled water (3× volume of DMSO), the mixture was extracted with chloroform or dichloromethane. The organic phase was washed with 10% NaCl. The water residue was then removed by adding anhydrous Na2SO4 which was in turn removed by filtering through a paper filter. The solution was then concentrated by rotary vacuum evaporation. The products were separated and purified by silica gel column chromatography based on the polarity of the compounds, using CH2Cl2:n-hexane (1:1) or CHCl3:methanol (20:1) as eluents, or by crystallization based on their solubility in various agents. The organic eluents were then removed by vacuum evaporation to obtain the final products. The purity and molecular weight of the final products were determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS) (performed at the Pharmaceutical Development Center of our institution). The identities of the compounds were determined by nuclear magnetic resonance (NMR) analyses. The examples for HPLC-MS and NMR analysis for Oncrasin-27 after synthesis and purification are shown in FIG. 13. Most of the compounds had purity of >95˜99%, and their molecular weights matched the predicted molecule, as shown by HPLC-MS. Only compounds with a purity of 95% or higher shown by HPLC-MS were used for testing in cultured cells.
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1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
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1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
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1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
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{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
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1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
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{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
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1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
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(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-3-carbinol
Reactant of Route 2
Indole-3-carbinol
Reactant of Route 3
Indole-3-carbinol
Reactant of Route 4
Indole-3-carbinol
Reactant of Route 5
Indole-3-carbinol
Reactant of Route 6
Reactant of Route 6
Indole-3-carbinol

Citations

For This Compound
19,200
Citations
YS Kim, JA Milner - The Journal of nutritional biochemistry, 2005 - Elsevier
Mounting preclinical and clinical evidence indicate that indole-3-carbinol (I3C), a key bioactive food component in cruciferous vegetables, has multiple anticarcinogenic and …
Number of citations: 309 www.sciencedirect.com
JR Weng, CH Tsai, SK Kulp, CS Chen - Cancer letters, 2008 - Elsevier
… , the in vivo efficacy of indole-3-carbinol arises from a dynamic … of indole-3-carbinol by giving an overview of the following subjects: (A) metabolic transformation of indole-3-carbinol and …
Number of citations: 377 www.sciencedirect.com
FH Sarkar, Y Li - The Journal of nutrition, 2004 - academic.oup.com
… Our studies have shown that indole-3-carbinol (I3C), a common phytochemical in cruciferous vegetables, and its in vivo dimeric product 3,3′-diindolylmethane (DIM) upregulate the …
Number of citations: 209 academic.oup.com
MC Bell, P Crowley-Nowick, HL Bradlow… - Gynecologic …, 2000 - Elsevier
… Our trial used indole-3-carbinol (I-3-C) administered orally to treat women with CIN as a therapeutic for cervical CIN. Methods. Thirty patients with biopsy proven CIN II–III were …
Number of citations: 416 www.sciencedirect.com
BB Aggarwal, H Ichikawa - Cell cycle, 2005 - Taylor & Francis
Indole-3-carbinol (I3C) is produced by members of the family Cruciferae, and particularly members of the genus Brassica (eg, cabbage, radishes, cauliflower, broccoli, Brussels sprouts, …
Number of citations: 551 www.tandfonline.com
GA Reed, KS Peterson, HJ Smith, JC Gray… - … Biomarkers & Prevention, 2005 - AACR
… We completed a phase I trial of indole-3-carbinol (I3C) in 17 women (1 postmenopausal and 16 premenopausal) from a high-risk breast cancer cohort. After a 4-week placebo run-in …
Number of citations: 179 aacrjournals.org
SR Chinni, FH Sarkar - Clinical cancer research, 2002 - AACR
Indole-3-carbinol (I3C) is a bioactive compound present in Brassica vegetables that shows an antitumor activity in experimental animals and inhibits the growth of human cancer cells in …
Number of citations: 261 aacrjournals.org
MB Arnao, J Sanchez‐Bravo, M Acosta - IUBMB Life, 1996 - Wiley Online Library
… indole-3-carbinol (indole-3-methanol) to trap a metastable synthetic-free radical is presented. Indole-3-carbinol … The presence of indole-3-carbinol determines the disappearance of the …
Number of citations: 121 iubmb.onlinelibrary.wiley.com
KJ Auborn, S Fan, EM Rosen, L Goodwin… - The Journal of …, 2003 - academic.oup.com
Studies increasingly indicate that dietary indole-3-carbinol (I3C) prevents the development of estrogen-enhanced cancers including breast, endometrial and cervical cancers. …
Number of citations: 169 academic.oup.com
JJ Michnovicz, HL Bradlow - JNCI: Journal of the National …, 1990 - academic.oup.com
… We (manuscript in preparation) recently found that indole-3-carbinol administered in semisynthetic diets to female C3H mice significantly reduced the incidence of spontaneous …
Number of citations: 288 academic.oup.com

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